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Compound of Interest

Compound Name: CBP501 Affinity Peptide

Cat. No.: B12383835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of CBP501, a first-in-class drug

candidate, against standard-of-care therapies in various solid tumors. This document

summarizes key clinical trial data, details experimental protocols, and visualizes the underlying

mechanisms of action to offer an objective evaluation of CBP501's therapeutic potential.

Executive Summary
CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a

calmodulin-modulating agent.[1][2][3] Its mechanism of action leads to increased intracellular

concentrations of platinum-based chemotherapies and promotes immunogenic cell death,

suggesting a synergistic effect with both chemotherapy and immunotherapy.[1][3][4] Clinical

trials have explored CBP501 in combination with cisplatin and nivolumab in advanced

refractory solid tumors, showing promising preliminary efficacy in heavily pretreated pancreatic

and colorectal cancer patients.[1][2] Earlier phase studies also indicated potential activity in

platinum-resistant ovarian cancer and malignant pleural mesothelioma.[5] This guide will delve

into the available data to compare the performance of CBP501-based regimens with

established treatments for these malignancies.

Mechanism of Action
CBP501 exhibits a multi-faceted mechanism of action that enhances the anti-tumor effects of

other cancer therapies.
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G2 Checkpoint Abrogation: By inhibiting kinases such as Chk1, Chk2, and C-Tak1, CBP501

disrupts the G2 DNA damage checkpoint. This forces cancer cells with damaged DNA to

enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Calmodulin (CaM) Modulation: CBP501 binds to calmodulin, which is believed to increase

the influx of platinum-based drugs like cisplatin into tumor cells. This leads to higher

intracellular drug concentrations and enhanced DNA damage.

Induction of Immunogenic Cell Death (ICD): In combination with platinum agents, CBP501

has been shown to induce ICD, characterized by the release of damage-associated

molecular patterns (DAMPs).[4] This process can stimulate an anti-tumor immune response

by promoting the infiltration and activation of CD8+ T cells within the tumor

microenvironment.[4]

Below is a diagram illustrating the proposed signaling pathway of CBP501.
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Caption: Proposed mechanism of action of CBP501 in combination with cisplatin and
nivolumab.

Comparative Efficacy of CBP501 in Solid Tumors
The following tables summarize the available clinical trial data for CBP501-containing regimens

and compare them with standard-of-care therapies in various solid tumors. It is important to

note that these are not head-to-head comparisons and are drawn from different clinical trials

with potentially different patient populations and study designs.

Pancreatic Cancer (Advanced/Metastatic, Pretreated)

Treatment
Regimen

Clinical
Trial

Patient
Population

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

CBP501 +

Cisplatin +

Nivolumab

NCT0311318

8 (Phase Ib)
≥3rd line

5.9 months[1]

[2]

4.2 months[1]

[2]

18%

(unconfirmed

PR in 1

patient)[1]

FOLFIRINOX
ACCORD11

(Phase III)
1st line 11.1 months 6.4 months 31.6%

Gemcitabine

+ nab-

paclitaxel

MPACT

(Phase III)
1st line 8.5 months 5.5 months 23%

Nanoliposom

al irinotecan

+ 5-FU/LV

NAPOLI-1

(Phase III)

Post-

gemcitabine
6.1 months 3.1 months 7.7%

Colorectal Cancer (Microsatellite Stable, Pretreated)
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Treatment
Regimen

Clinical
Trial

Patient
Population

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

CBP501 +

Cisplatin +

Nivolumab

NCT0311318

8 (Phase Ib)
≥3rd line

17.5

months[1][2]
Not Reported

18%

(unconfirmed

PR in 1

patient)[1]

Regorafenib
CORRECT

(Phase III)
Refractory 6.4 months 1.9 months 1%

TAS-102

(Trifluridine/Ti

piracil)

RECOURSE

(Phase III)
Refractory 7.1 months 2.0 months 1.6%

Platinum-Resistant Ovarian Cancer

Treatment
Regimen

Clinical
Trial

Patient
Population

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Objective
Response
Rate (ORR)

CBP501 +

Cisplatin

NCT0055151

2 (Phase I)

Platinum-

resistant/refra

ctory

Promising

activity

observed[5]

Not Reported Not Reported

Single-Agent

Chemotherap

y (Paclitaxel,

PLD,

Topotecan)

Various
Platinum-

resistant
~12 months 3-4 months 10-15%

Chemotherap

y +

Bevacizumab

AURELIA

(Phase III)

Platinum-

resistant
16.6 months 6.7 months 27.3%
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Malignant Pleural Mesothelioma

Treatment
Regimen

Clinical
Trial

Patient
Population

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

4-month
PFS Rate
(Primary
Endpoint)

CBP501 +

Cisplatin +

Pemetrexed

NCT0070033

6 (Phase II)
Chemo-naive Not Reported Not Reported

Achieved

primary

endpoint

Cisplatin +

Pemetrexed

EMPHACIS

(Phase III)
Chemo-naive 12.1 months 5.7 months

Not

Applicable

Nivolumab +

Ipilimumab

CheckMate

743 (Phase

III)

1st line 18.1 months 6.8 months
Not

Applicable

Non-Small Cell Lung Cancer (NSCLC) (Non-squamous,
Chemo-naive)

Treatment
Regimen

Clinical
Trial

Patient
Population

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Primary
Endpoint
(PFS)

CBP501 +

Pemetrexed

+ Cisplatin

NCT0094282

5 (Phase II)

Chemo-

naive, non-

squamous

Significant

effect in a

subgroup

Did not meet

primary

endpoint

Not met

Pemetrexed

+ Cisplatin

Scagliotti et

al. (Phase III)

Non-

squamous
10.4 months 4.8 months

Not

Applicable

Pembrolizum

ab +

Pemetrexed

+ Platinum

KEYNOTE-

189 (Phase

III)

Non-

squamous
22.0 months 9.0 months

Not

Applicable
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Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the

presented data.

NCT03113188: Phase Ib Study of CBP501, Cisplatin, and
Nivolumab

Study Design: Open-label, multicenter, Phase Ib dose-escalation and cohort expansion

study.

Patient Population: Patients with pathologically confirmed, locally advanced or metastatic

solid tumors who have failed standard therapies. Expansion cohorts included patients with

pretreated metastatic exocrine pancreatic cancer and microsatellite stable colorectal cancer.

Treatment:

Dose Escalation: CBP501 (16 or 25 mg/m²) and cisplatin (60 or 75 mg/m²) administered

as a 1-hour intravenous infusion on Day 1 of a 21-day cycle. Nivolumab (240 mg) was

administered as a 1-hour infusion following CBP501/cisplatin.

Cohort Expansion: CBP501 at 25 mg/m² and cisplatin at 60 mg/m².

Assessments: Tumor assessments were performed every 6 weeks during the study and

every 3 months thereafter. Safety was monitored throughout the trial.

The workflow for this clinical trial is illustrated below.
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Caption: Experimental workflow for the NCT03113188 clinical trial.
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NCT00551512: Phase I Study of CBP501 as Monotherapy
and in Combination with Cisplatin

Study Design: Two parallel Phase I dose-escalation studies.

Patient Population: Patients with advanced solid tumors.

Treatment:

Monotherapy: CBP501 administered on Days 1, 8, and 15 of a 28-day cycle.

Combination Therapy: CBP501 and cisplatin administered on Day 1 of a 21-day cycle.

Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile.

NCT00942825: Phase II Study of CBP501 in Non-Small
Cell Lung Cancer

Study Design: Randomized, open-label, multicenter Phase II study.

Patient Population: Chemotherapy-naive patients with locally advanced or metastatic non-

squamous NSCLC.

Treatment Arms:

Arm A: Pemetrexed, cisplatin, and CBP501.

Arm B: Pemetrexed and cisplatin alone.

Primary Endpoint: Progression-free survival (PFS).

Conclusion
CBP501, with its unique dual mechanism of action, has demonstrated encouraging preliminary

activity in a range of difficult-to-treat solid tumors, particularly when used in combination with

platinum-based chemotherapy and immune checkpoint inhibitors. The data from the Phase Ib

trial in heavily pretreated pancreatic and colorectal cancer are noteworthy, suggesting a

potential benefit in patient populations with limited treatment options. The promising signals in
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platinum-resistant ovarian cancer and mesothelioma from earlier studies also warrant further

investigation.

While the Phase II trial in NSCLC did not meet its primary endpoint of PFS, the observation of a

survival benefit in a subgroup of patients suggests that biomarker-driven patient selection could

be key to unlocking the full potential of CBP501.

Further larger, randomized controlled trials are necessary to definitively establish the efficacy

and safety of CBP501-based regimens and to identify the patient populations most likely to

benefit. The ongoing and future research into this novel agent will be critical in determining its

place in the evolving landscape of solid tumor therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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